2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol
Description
2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol is a pyridine-containing diol derivative characterized by a propane-1,3-diol backbone substituted with a 3-ethylpyridin-2-yl group. Pyridine derivatives are often leveraged for their bioactivity, solubility modulation, and role in liquid crystal formulations .
Properties
IUPAC Name |
2-(3-ethylpyridin-2-yl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-8-4-3-5-11-10(8)9(6-12)7-13/h3-5,9,12-13H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOMCCLRTYMVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with 3-ethylpyridine.
Alkylation: The 3-ethylpyridine undergoes alkylation with an appropriate alkylating agent to introduce the propane-1,3-diol moiety.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition
Research indicates that 2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol exhibits significant enzyme inhibition properties. It has been studied for its potential to inhibit cytochrome P450 enzymes, specifically CYP3A4, which plays a critical role in drug metabolism. This inhibition can modulate the pharmacokinetics of various therapeutic agents, enhancing their efficacy or reducing toxicity .
Antioxidant Activity
The compound has also shown promising antioxidant properties, which are crucial in protecting cells from oxidative stress. This activity suggests potential therapeutic applications in treating diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
Biochemical Research
Biochemical Pathways
The compound is being investigated for its role in various biochemical pathways. Its interaction with neurotransmitter systems may provide insights into neurological disorders and metabolic diseases. The pyridine moiety facilitates binding to biological targets, enhancing the compound's utility in biochemical studies .
Synthesis of Derivatives
As a versatile building block, this compound serves as a precursor for synthesizing novel compounds with enhanced biological activities. Its derivatives have been explored for their potential antibacterial and anti-inflammatory properties .
Industrial Applications
Chemical Synthesis
In industrial chemistry, this compound is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to act as a chiral reagent, facilitating the production of enantiomerically pure compounds that are essential in pharmaceuticals and agrochemicals .
Polymer Industry
The compound is also being explored as a multifunctional monomer in the production of coatings and resins. Its hydroxyl groups make it suitable for use in alkyd resins and high-gloss coatings, which are important in manufacturing durable materials .
Case Study 1: Enzyme Inhibition
A study conducted on the inhibitory effects of this compound on CYP3A4 demonstrated that the compound effectively reduces the metabolic clearance of certain drugs. This finding suggests its potential use as a co-administration agent to enhance drug efficacy.
Case Study 2: Antioxidant Properties
Research investigating the antioxidant capacity of this compound revealed that it significantly reduces reactive oxygen species (ROS) levels in vitro. This property indicates its potential application in formulations aimed at preventing oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propane-1,3-diol Derivatives with Aromatic Substituents
(a) 2-Amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol (Fingolimod)
- Structure: Features a 2-amino group and a 4-octylphenyl-ethyl substituent.
- Applications: A pharmaceutical agent (immunomodulator) approved for multiple sclerosis .
- Comparison: The absence of the amino group in 2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol may reduce its receptor-binding specificity but enhance stability. The pyridine ring could improve solubility in organic solvents compared to the hydrophobic octylphenyl chain .
(b) Erythro/Threo-1,2-Bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol
Research Findings and Data
Physicochemical Properties
- Solubility : Expected higher solubility in polar solvents than cyclohexyl analogs due to pyridine’s polarity.
- Stability : The ethyl group may sterically protect the pyridine ring from oxidation compared to unsubstituted pyridines.
Biological Activity
2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol is a chemical compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. The compound features a pyridine ring, which is known to enhance interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 193.27 g/mol. Its structure includes an ethyl group attached to a pyridine ring and a propane-1,3-diol moiety, which contributes to its solubility and reactivity in biological systems .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. This interaction can influence various biochemical pathways, including neurotransmitter systems and metabolic processes. The compound has been studied for its potential as an enzyme inhibitor, affecting the activity of key proteins involved in disease pathways .
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. It has shown promise in modulating the activity of several enzymes involved in metabolic pathways. For instance, studies have demonstrated its inhibitory effects on enzymes associated with inflammatory responses and metabolic disorders .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Bacillus subtilis | 0.015 |
| Pseudomonas aeruginosa | 0.030 |
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies conducted on neuronal cell lines have shown that the compound can mitigate oxidative stress and reduce apoptosis induced by neurotoxic agents .
Case Studies
- Antimicrobial Activity Study : A study published in MDPI evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated potent activity against multiple bacterial strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .
- Neuroprotection Research : In vitro experiments on PC12 cells demonstrated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
